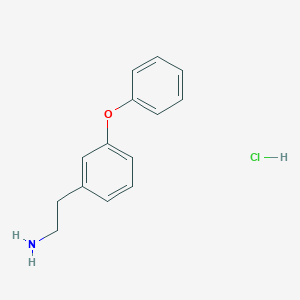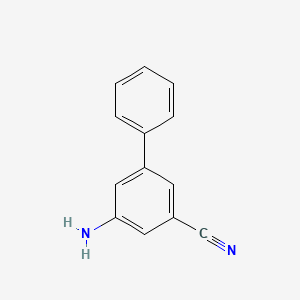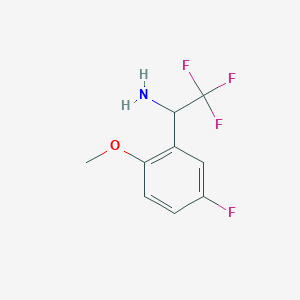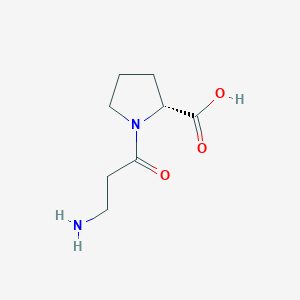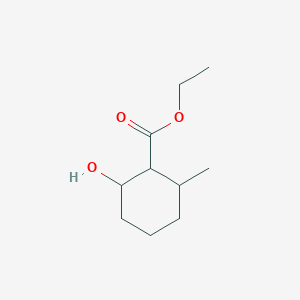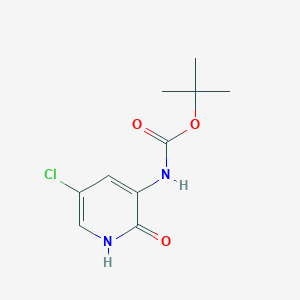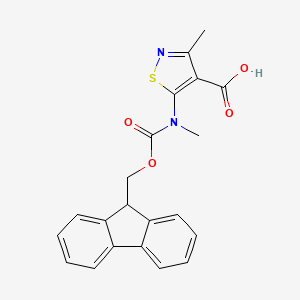
5-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylisothiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methyl-1,2-thiazole-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methyl-1,2-thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the thiazole derivative with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA).
Carboxylation: The final step involves the carboxylation of the thiazole ring to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methyl-1,2-thiazole-4-carboxylic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for amino acids, it facilitates the stepwise construction of peptides.
Medicinal Chemistry: It is used in the synthesis of peptide-based drugs and as a building block for drug discovery.
Biological Studies: The compound is employed in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: It is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methyl-1,2-thiazole-4-carboxylic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group from unwanted reactions during peptide synthesis. It can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for subsequent reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Gly-OH: Glycine derivative with an Fmoc protecting group.
Fmoc-Ala-OH: Alanine derivative with an Fmoc protecting group.
Fmoc-Lys(Boc)-OH: Lysine derivative with both Fmoc and Boc protecting groups.
Uniqueness
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methyl-1,2-thiazole-4-carboxylic acid is unique due to its thiazole ring, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. The presence of the thiazole ring can influence the compound’s stability, solubility, and interaction with other molecules, making it a valuable tool in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C21H18N2O4S |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
5-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C21H18N2O4S/c1-12-18(20(24)25)19(28-22-12)23(2)21(26)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11H2,1-2H3,(H,24,25) |
Clé InChI |
GAGZCYLAUAQFBT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC(=C1C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


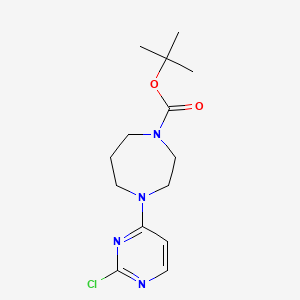
![1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanaminehydrochloride,cis](/img/structure/B13514697.png)
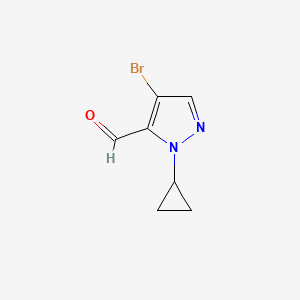
![1-Azaspiro[3.3]heptan-3-one](/img/structure/B13514701.png)
